2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
Overview
Description
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a pyrrolidine derivative characterized by a phenyl group attached to the pyrrolidine ring, making it a significant compound in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylacetic acid with an appropriate amine, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps like solvent extraction, crystallization, and purification to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The phenyl group can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to activate the neurokinin 1 receptor, a type of tachykinin receptor, which plays a role in various physiological processes . The compound’s affinity for this receptor is significant, although the exact activation mechanism is still under investigation .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
- 2-Oxo-piperidine-3-carboxylic acid derivatives
Comparison: Compared to these similar compounds, 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQRZCNCICUPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385489 | |
Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77519-55-2 | |
Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77519-55-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AC-264613 interact with PAR2 and what are the downstream effects?
A1: While the precise molecular mechanism of interaction remains unclear, AC-264613 acts as an agonist of PAR2. [, ] This means it binds to the receptor and activates it, triggering downstream signaling pathways. The research demonstrates that AC-264613 leads to several effects, including:
- Stimulation of cellular proliferation [, ]
- Increased phosphatidylinositol hydrolysis [, ]
- Mobilization of intracellular calcium (Ca2+) []
- Internalization of PAR2 receptors []
- Induction of thermal hyperalgesia and edema in rats [] - This effect was found to be mediated by tachykinin 1 and transient receptor potential vanilloid 1 receptors.
Q2: How does the structure of AC-264613 affect its activity compared to peptide agonists of PAR2?
A2: Research suggests that AC-264613 and other small-molecule agonists like AC-55541 might interact with PAR2 differently compared to peptide agonists like SLIGRL. [] This is supported by the following findings:
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